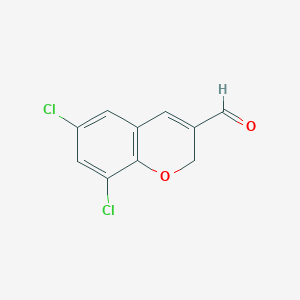

6,8-dichloro-2H-chromene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPROOTVXQRMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585513 | |

| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126350-18-3 | |

| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,8-dichloro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-dichloro-2H-chromene-3-carbaldehyde is a halogenated heterocyclic compound belonging to the chromene class of molecules. Chromenes are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of dichloro-substituents on the benzopyran ring of this particular derivative suggests its potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, aimed at facilitating further research and development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively available in public literature, the following table summarizes its key known properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 229.06 g/mol | --INVALID-LINK-- |

| CAS Number | 126350-18-3 | --INVALID-LINK-- |

| Melting Point | 128-132 °C | --INVALID-LINK-- |

| Appearance | Yellow Powder | --INVALID-LINK-- |

| Purity | ≥ 99% (HPLC) | --INVALID-LINK-- |

Synthesis

The synthesis of 2H-chromene-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the available literature, a general procedure based on the synthesis of related chromene derivatives can be proposed. The likely starting material for this synthesis would be 2,4-dichlorophenol.

Proposed Synthetic Workflow

Proposed synthetic workflow for this compound.

General Experimental Protocol for Vilsmeier-Haack Formylation of a Phenolic Precursor (Hypothetical)

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Materials:

-

Appropriately substituted phenolic precursor (e.g., an allylated derivative of 2,4-dichlorophenol)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the phenolic precursor (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the chromene scaffold is a well-established pharmacophore with diverse biological activities. The presence of electron-withdrawing chlorine atoms on the benzene ring may enhance its biological potency.

Potential Anti-Cancer Activity

Many chromene derivatives have demonstrated significant anti-cancer properties. Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression. It is plausible that this compound or its derivatives could exhibit similar activities.

Potential Anti-Inflammatory Activity

Chromene derivatives have also been investigated for their anti-inflammatory effects. The potential mechanism of action often involves the modulation of key inflammatory signaling pathways. It is hypothesized that this compound could potentially inhibit pro-inflammatory mediators.

Potential Signaling Pathway Interactions

Based on studies of related chromene compounds, potential signaling pathways that could be modulated by this compound include:

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and is implicated in the pathogenesis of many cancers. Inhibition of the NF-κB pathway is a common mechanism of action for many anti-inflammatory and anti-cancer drugs.

Hypothesized inhibition of the NF-κB signaling pathway.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

Hypothesized inhibition of the MAPK signaling pathway.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial in vitro screening of this compound for anti-cancer and anti-inflammatory activities.

In Vitro Anti-Cancer Activity: MTT Assay

This assay measures the metabolic activity of cells and is a common method to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a precursor for the development of novel therapeutic agents, particularly in the areas of cancer and inflammation. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and comprehensively investigate its pharmacological profile and mechanisms of action. The detailed protocols and hypothesized signaling pathways presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing compound.

Structural Analysis and Characterization of 6,8-dichloro-2H-chromene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 6,8-dichloro-2H-chromene-3-carbaldehyde, a versatile heterocyclic compound. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide combines established general methodologies with predicted spectroscopic data to serve as a valuable resource for researchers.

Introduction and Physicochemical Properties

This compound is a chlorinated derivative of the 2H-chromene scaffold, a core structure found in numerous biologically active compounds. Its chemical structure, featuring an aldehyde functional group and two chlorine atoms on the aromatic ring, makes it a valuable intermediate in synthetic organic chemistry.[1] It serves as a key building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries, including compounds with potential anti-inflammatory and anti-cancer properties.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂O₂ |

| Molecular Weight | 229.06 g/mol |

| CAS Number | 126350-18-3 |

Synthesis and Experimental Protocols

General Synthetic Protocol:

A typical synthesis would involve the following steps:

-

Reaction Setup: A solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in a suitable solvent (e.g., dioxane, ethanol, or an ionic liquid) is prepared in a reaction vessel.

-

Addition of Reagents: Acrolein (1-1.5 equivalents) and a catalyst (e.g., a base like piperidine, pyrrolidine, or K₂CO₃) are added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated chromone derivative. This document collates available data on its chemical properties, synthesis, and structural characteristics. Due to limited publicly available information, this guide focuses on the foundational chemical and physical data critical for researchers initiating studies on this compound.

Chemical Identity and Properties

6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde is a solid, crystalline compound. Its chemical structure consists of a chromone core, which is a benzopyran-4-one, substituted with chlorine atoms at the 6 and 8 positions and a carbaldehyde group at the 3 position.

| Identifier | Value |

| CAS Number | 64481-10-3[1][2][3] |

| Molecular Formula | C₁₀H₄Cl₂O₃[2][3] |

| Molecular Weight | 243.04 g/mol [3] |

| SMILES | C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl[4] |

| InChI | InChI=1S/C10H4Cl2O3/c11-5-1-6(12)8-4(2-14)9(13)15-10(8)3-7(5)13/h1-3,14H |

Synthesis

The synthesis of chlorinated 3-formylchromone derivatives, including 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, generally involves the Vilsmeier-Haack reaction. This reaction utilizes a substituted 2-hydroxyacetophenone as a precursor, which is then treated with a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to yield the formylated chromone.[5][6]

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of analogous chlorinated 3-formylchromones.[5][6]

-

Starting Material: The synthesis begins with a corresponding dichlorinated 2-hydroxyacetophenone.

-

Reaction Setup: The dichlorinated 2-hydroxyacetophenone is dissolved in N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Addition: The solution is cooled, typically to 0°C, and phosphoryl chloride (POCl₃) is added dropwise.

-

Reaction Progression: The reaction mixture is stirred for an extended period, often overnight, at room temperature to ensure completion.

-

Work-up: Water is added to the reaction mixture, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and then dried under a vacuum to yield the final product, 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde.

References

- 1. 64481-10-3|6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde | 64481-10-3 [sigmaaldrich.cn]

- 3. 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde AldrichCPR 64481-10-3 [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Dichlorinated Chromenes: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene scaffolds are a prominent class of heterocyclic compounds widely found in nature and are known to exhibit a diverse range of pharmacological properties. Among the numerous derivatives, dichlorinated chromenes have emerged as a particularly interesting subgroup, demonstrating significant potential in various therapeutic areas. The incorporation of chlorine atoms into the chromene core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can enhance its biological activity and target specificity. This technical guide provides an in-depth overview of the current understanding of the biological activities of dichlorinated chromene compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the underlying mechanisms of action.

Anticancer Activity

Dichlorinated chromene derivatives have shown promising cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The cytotoxic effects of various dichlorinated chromene compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The data presented below has been compiled from multiple studies to provide a comparative overview.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | A-549 (Lung Carcinoma) | < 10 (More potent than Doxorubicin) | [1] |

| HT-29 (Colon Carcinoma) | < 10 (More potent than Doxorubicin) | [1] | |

| 2,4-dichloro substituted chromene-azo sulfonamide hybrid (Compound 7g) | HepG-2 (Liver Carcinoma) | 1.63 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 1.72 | [2] | |

| 2,3-dichloro substituted 1H-benzo[f]chromene-2-carbothioamide | PC-3 (Prostate Cancer) | 1.1 - 2.7 | [3] |

| 2,5-dichloro substituted 1H-benzo[f]chromene-2-carbothioamide | PC-3 (Prostate Cancer) | 1.1 - 2.7 | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]

Materials:

-

96-well microplate

-

Cancer cell lines (e.g., A-549, HT-29, HepG-2, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Dichlorinated chromene compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorinated chromene compounds in culture medium. The final solvent concentration should not exceed a non-toxic level (typically <0.5%). After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and an untreated control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.

MTT Assay Workflow

Antimicrobial Activity

Dichlorinated chromenes have also been investigated for their potential to combat various microbial pathogens, including both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms can enhance the lipophilicity of the chromene scaffold, potentially facilitating its penetration through bacterial cell membranes.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Dichloroaryl-substituted 1H-chromene-benzene hybrids | Gram-positive and Gram-negative bacteria | Not specified, but described as having strong activity | [6] |

| Chromene-sulfonamide hybrids (general) | E. coli and S. aureus | Varied, with some compounds showing significant activity | [7] |

Note: Specific MIC values for dichlorinated chromene compounds are not yet widely published in the reviewed literature, representing an area for future research.

Experimental Protocols

Agar Well Diffusion Method

This method is a preliminary screening technique to assess the antimicrobial activity of a compound.[8]

Materials:

-

Petri plates

-

Muller-Hinton Agar (MHA)

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cork borer (6-8 mm diameter)

-

Dichlorinated chromene compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

-

96-well microtiter plate

-

Muller-Hinton Broth (MHB)

-

Bacterial cultures

-

Dichlorinated chromene compounds

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the dichlorinated chromene compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). The results can also be read using a microplate reader.

Anti-inflammatory Activity

The anti-inflammatory properties of chromene derivatives are of significant interest, with studies suggesting their ability to modulate key inflammatory signaling pathways. Dichlorinated chromenes, in particular, are being explored for their potential to inhibit the production of pro-inflammatory mediators.

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Some chromene derivatives have been shown to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα or by blocking the nuclear translocation of the p65 subunit of NF-κB.[13][14][15]

NF-κB Signaling Pathway Inhibition

TLR4/MAPK Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria, initiating a signaling cascade that leads to inflammation.[16] This cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38. The phosphorylation and activation of p38 MAPK contribute to the production of pro-inflammatory cytokines.[17] Inhibition of p38 MAPK phosphorylation is a therapeutic strategy for inflammatory diseases. Certain chromone derivatives have been identified as inhibitors of the p38α MAPK signaling cascade.

TLR4/MAPK Signaling Pathway Inhibition

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory effects of chromene derivatives have been demonstrated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

| Compound/Derivative | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| Chromene derivative 1 | BV-2 microglial cells | 3.12 | [8] |

| Chromene derivative 2 | BV-2 microglial cells | 15.53 | [8] |

| Prenylated hydroxybenzoic acid 1 | RAW 264.7 macrophages | 18 ± 3 | [9] |

| Prenylated hydroxybenzoic acid 2 | RAW 264.7 macrophages | 26 ± 5 | [9] |

| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives | Human neutrophils | Single-digit micromolar range for superoxide anion and elastase release inhibition |

Note: While these data are for chromene derivatives, specific quantitative anti-inflammatory data for dichlorinated chromenes is an active area of research.

Experimental Protocols

Western Blot for NF-κB and MAPK Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

-

Cell lysates from cells treated with dichlorinated chromenes and/or inflammatory stimuli (e.g., LPS)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane several times with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of total and phosphorylated proteins.

Conclusion and Future Directions

Dichlorinated chromene compounds represent a promising class of molecules with significant potential for the development of novel therapeutics. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of the position and number of chlorine substitutions on the chromene ring will be crucial for optimizing biological activity and selectivity.

-

Mechanism of Action Elucidation: While initial insights into the signaling pathways have been gained, more detailed studies are needed to identify the specific molecular targets of dichlorinated chromenes.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

-

Quantitative Anti-inflammatory Data: There is a need for more comprehensive quantitative data on the anti-inflammatory effects of a wider range of dichlorinated chromene derivatives.

By addressing these research questions, the full therapeutic potential of dichlorinated chromene compounds can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of p65 nuclear localization and chromatin states by compressive force - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of p38 mitogen-activated protein kinase phosphorylation decreases H₂O₂-induced apoptosis in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of Chromenes: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromene, a privileged heterocyclic scaffold consisting of a fused benzene and pyran ring, is a cornerstone in natural product chemistry and medicinal chemistry.[1][2] Derivatives of chromene exhibit a remarkable breadth of pharmacological activities, positioning them as highly promising candidates for the development of novel therapeutics.[3] This technical guide provides an in-depth review of the therapeutic potential of chromene-based compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows to empower researchers in the pursuit of new chromene-based drugs.

Introduction: The Versatile Chromene Scaffold

The chromene nucleus is a fundamental structural motif found in a vast array of naturally occurring compounds, including alkaloids, tocopherols, flavonoids, and anthocyanins.[4] This prevalence in nature hints at the inherent biological compatibility and diverse molecular interactions of the chromene framework. Synthetic chromene derivatives have been shown to engage a wide variety of cellular targets, leading to a broad spectrum of biological activities. These include antitumor, anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticonvulsant properties, among others.[1][3] The high lipophilicity of many chromene derivatives facilitates their penetration of cell membranes, enhancing their potential as drug candidates. The amenability of the chromene core to structural modification through various synthetic strategies allows for the fine-tuning of its pharmacological properties, a key aspect in modern drug design.[1][4]

Anticancer Potential of Chromene-Based Compounds

Chromene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[1][5] Their mechanisms of action are diverse and often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Activity

The anticancer effects of chromene-based compounds are attributed to several key mechanisms:

-

Microtubule Depolarization: Certain 4H-chromenes act as microtubule-destabilizing agents, binding to the colchicine binding site of β-tubulin.[5] This disruption of the microtubule network leads to mitotic arrest, cell multinucleation, and ultimately, apoptosis.[5] A notable example is Crolibulin™ (EPC2407), a chromene analog that has advanced to clinical trials.[1][5]

-

Induction of Apoptosis: Many chromene derivatives induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[5] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and cell cycle arrest at various phases (G2/M, S, or G2).[5][6]

-

Inhibition of Signaling Pathways: Chromenes have been shown to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[1] Others have been reported to inhibit Src kinases, which are overexpressed in certain cancers.[5]

-

Disruption of Tumor Vasculature: Some chromene compounds act as vascular disrupting agents, selectively targeting and disrupting the blood vessels that supply tumors, leading to tumor necrosis.[1][5]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various chromene derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: In Vitro Anticancer Activity of Selected Chromene Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Chromenes | 175a-d (general) | PC-3 (Prostate) | 1.1 - 2.7 | [1] |

| Chromene-based Hybrids | 28, 31c, 33 | Various | 1.78 - 5.47 | [1] |

| 4H-Chromene Conjugates | 99 | HepG-2 (Liver) | 0.72 | [1] |

| 4H-Chromene Conjugates | 99 | A549 (Lung) | 1.0 | [1] |

| 4H-Chromene Conjugates | 99 | HeLa (Cervical) | 0.7 | [1] |

| 4H-Chromene Conjugates | 99 | HT-29 (Colon) | 0.85 | [1] |

| Chromene-Azo Sulfonamide Hybrids | 4a, 4b, 4c, 7c | Various | 0.3 - 2.0 | [7] |

| Fused Chromene Derivatives | 147 | MCF-7 (Breast) | 58.6 | [1] |

| Fused Chromene Derivatives | 147 | Raji (Lymphoma) | 49.2 | [1] |

Table 2: Anticancer Activity of Crolibulin™ (EPC2407)

| Cancer Type | Study Phase | Outcome | Reference |

| Advanced Solid Tumors | Phase I/II | Ongoing | [1] |

| Anaplastic Thyroid Cancer | Phase II | In combination with cisplatin | [8] |

Signaling Pathway in Cancer

The following diagram illustrates a simplified signaling pathway for the induction of apoptosis by a microtubule-destabilizing chromene derivative.

Caption: Anticancer mechanism of a microtubule-targeting chromene.

Anti-inflammatory Properties of Chromene Compounds

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders.[9] Chromene derivatives have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chromenes are primarily mediated through:

-

Inhibition of Pro-inflammatory Mediators: Chromene compounds can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

-

Reduction of Pro-inflammatory Cytokines: They can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10]

-

Modulation of Signaling Pathways: Chromenes can inhibit the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10] For example, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK pathway.[9]

Quantitative Anti-inflammatory Activity Data

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Selected Chromene Derivatives

| Compound Class | Specific Derivative(s) | Model | Key Findings | Reference |

| 4H-Chromene & Chromeno[2,3-b]pyridine | 1b, 1c, 1h, 2d, 2j, 2l | Human & Porcine Chondrocytes | Potent inhibition of TNF-α-induced NO production | [11] |

| 4H-Chromene & Chromeno[2,3-b]pyridine | 2d | Carrageenan-induced Rat Paw Edema | Significant anti-inflammatory effect at 10 & 20 mg/kg | [11] |

| 2-Phenyl-4H-chromen-4-one | Compound 8 | LPS-induced Mouse Model | Reduced inflammation via TLR4/MAPK pathway regulation | [9] |

| Sargachromanol D (from algae) | SD | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | [10] |

Signaling Pathway in Inflammation

The following diagram illustrates the inhibition of the LPS-induced inflammatory pathway by a chromene derivative.

Caption: Inhibition of inflammatory signaling by a chromene compound.

Antimicrobial Potential of Chromene Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Chromene-based compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.[12]

Mechanisms of Antimicrobial Action

The antimicrobial effects of chromenes are believed to involve:

-

Inhibition of Essential Enzymes: Some chromene derivatives may inhibit bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerases, thereby disrupting DNA replication.[13]

-

Disruption of Cell Membranes: The lipophilic nature of chromenes may facilitate their interaction with and disruption of microbial cell membranes, leading to cell lysis.[13]

-

Inhibition of Protein and Nucleic Acid Synthesis: Certain chromenes have been shown to interfere with the synthesis of essential macromolecules in microbes.[13]

Quantitative Antimicrobial Activity Data

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Chromene Derivatives

| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |

| Chromene-Azo Sulfonamide Hybrids | 4b, 4c, 13e, 13i | Various Pathogens | 0.007 - 3.9 | [7] |

| 4H-Chromene & Chromeno[2,3-b]pyridine | 3g | Pseudomonas aeruginosa | 0.21 (µM) | [11] |

| 4H-Chromene & Chromeno[2,3-b]pyridine | 3g | Escherichia coli | 0.21 (µM) | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of chromene-based compounds, compiled from cited research.

Synthesis of 2-Amino-4H-chromene Derivatives

A common and efficient method for synthesizing 2-amino-4H-chromenes is the one-pot, three-component condensation reaction.

General Procedure: [14]

-

A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a substituted phenol (e.g., 3,4-methylenedioxyphenol or 3,5-dimethoxyphenol) (1 mmol) is prepared in ethanol (15 mL).

-

Piperidine (0.2 mmol) is added to the mixture as a catalyst.

-

The reaction mixture is stirred at room temperature for 20 hours.

-

The solvent is removed under reduced pressure (vacuum).

-

The resulting residue is purified by flash chromatography on silica gel using a suitable eluent system (e.g., n-hexane/EtOAc, 8:2) to yield the pure 2-amino-3-cyano-4H-chromene derivative.

Microwave-Assisted Synthesis: [15] For a more rapid and efficient synthesis, microwave irradiation can be employed.

-

In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and a catalyst such as ilmenite (FeTiO₃) (0.05 g).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 3-5 minutes.

-

After cooling, add ethanol to dissolve the product and separate the magnetic catalyst using an external magnet.

-

Allow the ethanolic solution to cool to room temperature to induce crystallization of the pure product.

Biological Evaluation Protocols

Anticancer Activity (MTT Assay): [16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the chromene compounds for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity (NO Production Assay): [10] This assay measures the production of nitric oxide in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS.

-

RAW 264.7 cells are seeded in 96-well plates and incubated.

-

The cells are pre-treated with various concentrations of the chromene compounds for 1 hour.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

Experimental Workflow

The following diagram outlines a general workflow for the discovery and preclinical evaluation of chromene-based therapeutic agents.

Caption: Workflow for chromene-based drug discovery.

Conclusion and Future Directions

Chromene-based compounds represent a highly versatile and promising class of molecules with significant therapeutic potential across a range of diseases. Their rich chemical diversity, coupled with their ability to modulate multiple biological pathways, makes them attractive candidates for drug discovery and development. The successful progression of Crolibulin™ to clinical trials underscores the tangible potential of this scaffold.[1][8]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Further elucidation of SAR will enable the rational design of more potent and selective chromene derivatives.[1]

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways of novel chromene compounds will be crucial for their clinical development.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation in relevant animal models is essential to translate in vitro findings into potential clinical applications.[12]

-

Exploration of New Therapeutic Areas: The diverse biological activities of chromenes suggest their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, which warrants further investigation.

By leveraging the methodologies and insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the chromene scaffold, paving the way for the next generation of innovative medicines.

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]

- 12. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 6,8-dichloro-2H-chromene-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the chromene scaffold, a benzopyran system, has garnered significant attention due to its presence in numerous natural products and its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This technical guide delves into the synthesis and potential biological significance of a specific, promising class of chromene derivatives: those originating from 6,8-dichloro-2H-chromene-3-carbaldehyde. The strategic placement of chloro substituents on the benzene ring is anticipated to enhance the lipophilicity and metabolic stability of these derivatives, potentially leading to improved pharmacokinetic profiles and biological efficacy.[3][4]

Core Synthesis Strategy: Leveraging a Versatile Building Block

The foundational molecule, this compound, serves as a highly versatile precursor for the generation of a diverse library of derivatives.[3] Its aldehyde functionality is a reactive handle for a multitude of chemical transformations, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

A primary and effective method for the synthesis of the this compound core is through the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[5][6] The general workflow for this synthesis is depicted below.

References

- 1. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. nanobioletters.com [nanobioletters.com]

A Comprehensive Technical Guide to 2H-Chromene-3-carbaldehydes: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-chromene (or 2H-1-benzopyran) scaffold is a privileged heterocyclic system found in a multitude of natural products and synthetic compounds.[1][2][3] Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][4] Among the various substituted chromenes, 2H-chromene-3-carbaldehydes have emerged as exceptionally versatile building blocks in organic synthesis and medicinal chemistry.[5] The presence of a reactive aldehyde group at the 3-position, conjugated with the pyran ring, makes this scaffold an ideal precursor for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.[6]

This technical guide provides a comprehensive review of the literature on 2H-chromene-3-carbaldehydes, focusing on their synthesis, physicochemical properties, chemical reactivity, and biological significance. It aims to serve as an in-depth resource for researchers engaged in synthetic chemistry and drug discovery.

Synthesis of 2H-Chromene-3-carbaldehydes

The synthesis of the 2H-chromene-3-carbaldehyde core can be achieved through several efficient methodologies. The most common approaches involve the condensation of salicylaldehydes with α,β-unsaturated aldehydes or the Vilsmeyer-Haack formylation of flavanones.

A general workflow for the synthesis and purification of these compounds is outlined below.

Caption: General workflow for the synthesis of 2H-chromene-3-carbaldehydes.

Several key synthetic strategies are summarized in the table below.

| Method | Starting Materials | Reagents/Catalyst | Conditions | Yield (%) | Reference |

| oxa-Michael-Aldol Reaction | Salicylaldehydes, Acrolein | K₂CO₃ | Dioxane, reflux, 2h | Good to Excellent | [7] |

| oxa-Michael-Aldol Reaction | Salicylaldehydes, Cinnamaldehyde | Pyrrolidine | DMSO, rt, 12h | Good to Excellent | [7] |

| Vilsmeyer-Haack Reaction | Flavanones | POCl₃, DMF | - | 66-95 | [6] |

| Organocatalytic Domino Reaction | Salicylaldehyde, α,β-Unsaturated Aldehydes | Diphenylprolinol Trimethylsilyl Ether | Imidazole, p-chlorobenzoic acid | Moderate to High | [8] |

| Electrophilic Cyclization | Propargylic Aryl Ethers | I₂, ICl, PhSeBr | - | Excellent | [3][9] |

Physicochemical Properties and Characterization

2H-Chromene-3-carbaldehyde is typically a yellow liquid or brown crystalline powder.[5] Its fundamental physicochemical properties are detailed below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | [5][10] |

| Molecular Weight | 160.17 g/mol | [5][10] |

| Appearance | Yellow liquid or brown crystalline powder | [5] |

| CAS Number | 51593-69-2 | [5][10] |

| Topological Polar Surface Area | 26.3 Ų | [10] |

| Storage Conditions | 0-8 °C, Inert atmosphere | [5][11] |

Spectroscopic Data

Characterization of 2H-chromene-3-carbaldehydes is routinely performed using spectroscopic methods. The key spectral features for representative compounds are summarized below.

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde | 10.30 (s, 1H, CHO), 7.72 (dd, 1H), 7.25-7.31 (m, 5H), 6.40 (s, 1H, H-2) | 188.2 (CHO), 155.1, 143.9, 138.1, 134.5, 128.8, 128.5, 126.8, 126.6, 122.0, 120.0, 117.4, 75.0 (C-2) | [6] |

| 4-Chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde | 10.32 (s, 1H, CHO), 8.13 (d, 2H), 7.74 (dd, 1H), 7.47 (d, 2H), 6.47 (s, 1H, H-2) | 188.1 (CHO), 154.6, 147.2, 145.6, 144.5, 135.1, 127.6, 126.9, 126.0, 123.8, 122.7, 119.0, 117.4, 73.8 (C-2) | [6] |

| 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde | 10.27 (s, 1H), 7.82 (d, 1H), 6.67 (dd, 1H), 6.41 (d, 1H), 3.47 (q, 4H), 1.24 (t, 6H) | 186.96, 159.87, 156.40, 154.00, 153.61, 129.22, 110.94, 110.50, 107.61, 96.55, 45.28, 12.40 | [12] |

Chemical Reactivity and Synthetic Applications

The 2H-chromene-3-carbaldehyde scaffold is a valuable intermediate due to its dual reactivity: the electrophilic aldehyde and the electron-rich pyran ring. This allows for a wide range of chemical transformations to build molecular complexity.

Caption: Key synthetic transformations of 2H-chromene-3-carbaldehydes.

Key applications include:

-

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde group readily undergoes olefination reactions to produce 3-styryl-2H-chromenes and 3-vinyl-2H-chromenes, which have shown cytotoxic and antimicrotubular activity.[7][6]

-

Diels-Alder Reactions: They act as dienophiles in oxa-hetero-Diels-Alder reactions to create complex, fused heterocyclic systems such as spiro indanone fused pyrano[3,2-c]chromenes, which have been investigated as anticancer agents.[7]

-

Precursors for Pharmaceuticals: These compounds are intermediates in the synthesis of important pharmaceutical compounds, including precursors for rotigotine, robalzotan, and ebalzotan.[7]

-

Material Science: Due to their photophysical properties, they are explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[5]

Biological Activities

Derivatives of 2H-chromene-3-carbaldehyde have been reported to possess a wide spectrum of biological activities. The chromene nucleus is a common feature in molecules targeting various biological pathways.[1][2]

| Derivative Class | Biological Activity | Target/Assay | Key Findings | Reference |

| Spiro indanone fused pyrano[2,3-c]chromenes | Antibacterial | E. coli, S. aureus | Potent druggable antibacterial agents; good ADME properties predicted. | [7] |

| 3-Vinyl-2H-chromenes | Anticancer | - | Act as precursors for anticancer agents. | [7] |

| 2H-Chromene-based compounds | General Pharmaceutical | Anti-inflammatory, Anticancer | Serve as key intermediates in the synthesis of various pharmaceutical agents. | [5] |

| Chromene-fused Imidazo[1,2-a]pyridines | Antiproliferative | HCT116 human cancer cell line | Showed antiproliferative effects. | [3] |

| 2H-chromene conjugates | Antimicrobial | Various bacteria and fungi | Exhibited remarkable antimicrobial activity. | [13] |

While many derivatives have shown potent biological effects in screening assays, detailed studies on their specific signaling pathways and mechanisms of action are less common in the reviewed literature. The primary focus has been on the synthesis of diverse libraries and evaluation of their broad-spectrum bioactivities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2H-chromene-3-carbaldehydes via K₂CO₃-mediated reaction[7]

This protocol describes the reaction of salicylaldehydes with acrolein.

-

Reaction Setup: To a solution of a substituted salicylaldehyde (1.0 mmol) in 10 mL of dioxane, add acrolein (1.2 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux and stir for approximately 2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 2H-chromene-3-carbaldehyde derivative.

Protocol 2: Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde (Vilsmeyer-Haack Reaction)[8]

This protocol starts from the corresponding flavanone.

-

Reagent Preparation: In a flask, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise while maintaining the temperature. Stir the mixture for 30 minutes to form the Vilsmeyer reagent.

-

Reaction Execution: Add a solution of 2-phenyl-2,3-dihydro-4H-chromen-4-one (flavanone) (1.0 equiv.) in DMF to the Vilsmeyer reagent. Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 30 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.

-

Final Product: The resulting residue is purified by recrystallization or column chromatography to yield the pure 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde as a yellow solid (95% yield).

Conclusion

2H-Chromene-3-carbaldehydes represent a cornerstone class of heterocyclic compounds, acting as pivotal intermediates for the synthesis of a wide range of biologically active molecules and functional materials. The synthetic routes to this scaffold are well-established, efficient, and versatile, allowing for the creation of diverse derivatives. While their broad-spectrum biological activities, particularly as anticancer and antimicrobial agents, are evident, a significant opportunity exists for future research to elucidate the specific molecular targets and signaling pathways through which these compounds exert their effects. This will be crucial for translating the potential of the 2H-chromene-3-carbaldehyde scaffold into new therapeutic agents and advanced materials.

References

- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. 2H-Chromene synthesis [organic-chemistry.org]

- 10. 2H-1-Benzopyran-3-carboxaldehyde | C10H8O2 | CID 40066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2H-Chromene-3-carbaldehyde [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

Physical and chemical properties of (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid

An In-depth Technical Guide on the Physical and Chemical Properties of (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid, a compound of interest in pharmaceutical research. This document details its chemical structure, identifiers, and computed properties. It also outlines the synthetic approach for its racemic precursor and discusses its potential biological activities based on related compounds.

Chemical Structure and Identifiers

(2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid is a chiral molecule with a stereocenter at the C2 position of the chromene ring.

Systematic Name: (2S)-6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid[1] CAS Number: 215123-80-1 PubChem CID: 9831791[1] ChEMBL ID: CHEMBL1230348[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₅Cl₂F₃O₃ | PubChem[1] |

| Molecular Weight | 313.05 g/mol | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 311.956786 g/mol | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

Synthesis

The synthesis of (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid typically involves the initial synthesis of the racemic mixture, followed by chiral resolution. The synthesis of the racemic compound is detailed in U.S. Patent 6,034,256. A subsequent patent, US 11,555,023 B2, describes a method for the asymmetric transformation of the racemic mixture to obtain the desired (2S)-enantiomer.[2]

Experimental Protocol: Synthesis of Racemic 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (General approach based on related syntheses)

A general multi-step synthesis for this class of compounds is as follows:

-

Reaction of a substituted phenol with a suitable reagent to introduce the trifluoromethyl group.

-

Introduction of the carboxylic acid moiety at the 3-position of the chromene ring. This can be achieved through various organic reactions, such as the Perkin reaction or the Knoevenagel condensation, followed by hydrolysis.

-

Purification of the racemic mixture. Standard purification techniques such as recrystallization or column chromatography are employed to isolate the racemic product.

The resolution of the enantiomers can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid is limited in publicly accessible literature, the chromene scaffold is known to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3] Based on the activities of structurally related compounds, two potential mechanisms of action are of particular interest.

Cyclooxygenase-2 (COX-2) Inhibition

Substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acids have been investigated as cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is an enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Inhibition of COX-2 is a common strategy for the treatment of inflammation, pain, and fever.

Below is a simplified diagram of the COX-2 signaling pathway and the proposed point of intervention for a COX-2 inhibitor.

References

An In-depth Technical Guide on the Solubility and Stability of 6,8-dichloro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 6,8-dichloro-2H-chromene-3-carbaldehyde is limited. This guide provides a framework of recommended experimental protocols to determine these properties, based on established methodologies for organic compounds.

Introduction

This compound is a versatile synthetic intermediate utilized in the development of novel pharmaceutical and agrochemical agents.[1] Its dichlorinated chromene structure imparts unique reactivity, making it a valuable building block for diverse bioactive molecules.[1] While noted for its general stability under standard laboratory conditions, a thorough understanding of its solubility and degradation profile in various solvents is crucial for its effective application in research and development.[1] This document outlines standardized procedures for systematically evaluating the solubility and stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O₂ | Inferred from name |

| Molecular Weight | 229.06 g/mol | Inferred from formula |

| Physical Form | Solid | [2] |

| CAS Number | 126350-18-3 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The following table outlines the common laboratory solvents in which the solubility of this compound should be determined.

Table 1: Solubility of this compound in Common Laboratory Solvents at Ambient Temperature

| Solvent | Polarity Index | Expected Solubility | Quantitative Value (mg/mL) |

| Water | 10.2 | Low | Data not available |

| Ethanol | 5.2 | Moderate to High | Data not available |

| Methanol | 6.6 | Moderate to High | Data not available |

| Acetone | 5.1 | High | Data not available |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Data not available |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Data not available |

| Dichloromethane (DCM) | 3.1 | High | Data not available |

| Acetonitrile | 5.8 | Moderate to High | Data not available |

| Tetrahydrofuran (THF) | 4.0 | High | Data not available |

| Toluene | 2.4 | Low to Moderate | Data not available |

| Hexane | 0.1 | Low | Data not available |

Experimental Protocol for Solubility Determination

The following protocol can be used to quantitatively determine the solubility of this compound.

Objective: To determine the concentration of a saturated solution of the compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (as listed in Table 1)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 1 mL).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility in mg/mL using the concentration obtained from the HPLC analysis and the dilution factor.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining compound solubility.

Stability Profile

Assessing the chemical stability of this compound is essential to understand its degradation pathways and to establish appropriate storage and handling conditions.[4] Stability should be evaluated under various stress conditions.

Table 2: Stability of this compound under Stress Conditions

| Condition | Medium | Incubation Time | % Degradation | Major Degradants |

| Hydrolytic | ||||

| Acidic | 0.1 M HCl | 24, 48, 72 h | Data not available | Data not available |

| Neutral | Water (pH 7) | 24, 48, 72 h | Data not available | Data not available |

| Basic | 0.1 M NaOH | 2, 4, 8 h | Data not available | Data not available |

| Oxidative | 3% H₂O₂ | 2, 4, 8 h | Data not available | Data not available |

| Thermal | Solid state, 80°C | 48, 72 h | Data not available | Data not available |

| Photolytic | Solution, UV/Vis light | 24, 48 h | Data not available | Data not available |

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (e.g., methanol, acetonitrile)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).[5]

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[5]

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature.

-

Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep at room temperature, protected from light.

-

Withdraw aliquots at specified time points and dilute for HPLC analysis.[5]

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 80°C).

-

At specified time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.[5]

-

-

Photolytic Degradation:

-

Expose a solution of the compound to light in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze samples at specified time points by HPLC.[5]

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.

-

Calculate the percentage of the remaining compound and the formation of any degradation products.

-

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation routes for the compound.

Conclusion

While specific data for this compound is not extensively published, the experimental frameworks provided in this guide offer a robust approach for researchers to determine its solubility and stability profiles. Such data is invaluable for ensuring the successful application of this compound in further research and development, particularly in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,8-dichloro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 6,8-dichloro-2H-chromene-3-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique dichlorinated chromene structure offers a versatile scaffold for creating novel bioactive molecules.[1][2]

Introduction

This compound is a key building block in synthetic organic chemistry. Its derivatives have been explored for various biological activities, making it a compound of interest for drug discovery programs. The primary synthetic route detailed here involves the reaction of 3,5-dichlorosalicylaldehyde with acrolein. An alternative, more general approach for the synthesis of related chromene-3-carbaldehydes, the Vilsmeier-Haack reaction, is also discussed.

Synthetic Methods

Two primary methods are considered for the synthesis of this compound and its analogs:

-

Reaction of a Substituted Salicylaldehyde with Acrolein: This is a direct and efficient method for the synthesis of 2H-chromene-3-carbaldehydes.[3]

-

Vilsmeier-Haack Reaction: A versatile method for the formylation of electron-rich aromatic and heterocyclic compounds to introduce an aldehyde group.[4][5][6][7]

This document will provide a detailed protocol for the first method, as it offers a more direct route to the target molecule based on available literature.

Data Presentation

| Method | Starting Materials | Key Reagents | Solvent | Typical Reaction Time | Typical Yield | Reference |

| Reaction with Acrolein | 3,5-Dichlorosalicylaldehyde, Acrolein | K₂CO₃ | Dioxane | 2 hours (reflux) | Good to Excellent | [3] |

| Vilsmeier-Haack Reaction (General for chromones) | Substituted 2-hydroxyacetophenone | POCl₃, DMF | - | 12 hours | 46-94% |

Experimental Protocols